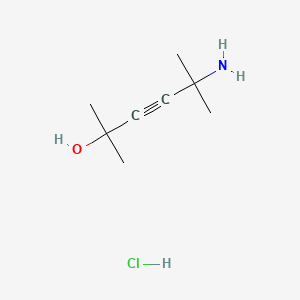
5-Amino-2,5-dimethylhex-3-yn-2-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-2,5-dimethylhex-3-yn-2-ol hydrochloride is an organic compound with the molecular formula C8H16ClNO It is a derivative of hexynol, characterized by the presence of an amino group and a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2,5-dimethylhex-3-yn-2-ol hydrochloride typically involves multi-step organic reactions. One common method starts with the alkylation of a suitable alkyne precursor, followed by the introduction of the amino group through nucleophilic substitution. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2,5-dimethylhex-3-yn-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, altering the compound’s structure.
Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alkanes or alkenes. Substitution reactions can result in various amino derivatives.
Scientific Research Applications
5-Amino-2,5-dimethylhex-3-yn-2-ol hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and interactions.
Medicine: Research into its potential therapeutic effects is ongoing, with studies exploring its use in drug development.
Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mechanism of Action
The mechanism of action of 5-Amino-2,5-dimethylhex-3-yn-2-ol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the compound’s structure allows it to participate in various chemical reactions, affecting cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylhex-3-yn-2-ol: Lacks the amino group, resulting in different chemical properties and reactivity.
5,5-Dimethylhex-3-yn-1-amine hydrochloride: Similar structure but with variations in the position of functional groups.
Uniqueness
5-Amino-2,5-dimethylhex-3-yn-2-ol hydrochloride is unique due to the presence of both an amino group and a hydrochloride salt, which confer distinct chemical and physical properties. These features make it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C8H16ClNO |
|---|---|
Molecular Weight |
177.67 g/mol |
IUPAC Name |
5-amino-2,5-dimethylhex-3-yn-2-ol;hydrochloride |
InChI |
InChI=1S/C8H15NO.ClH/c1-7(2,9)5-6-8(3,4)10;/h10H,9H2,1-4H3;1H |
InChI Key |
ZNPLRFKPUUZJJC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#CC(C)(C)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


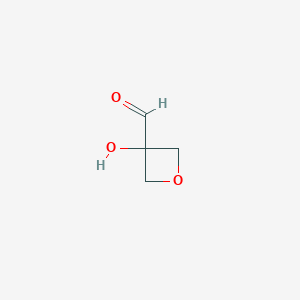
![5-[2-(thiophen-2-yl)ethenyl]-1H-pyrazole; trifluoroacetic acid](/img/structure/B13476447.png)
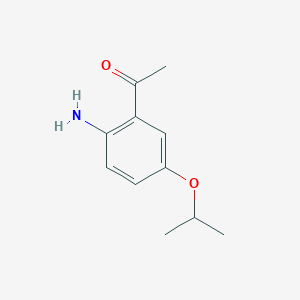
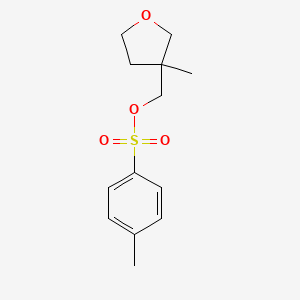
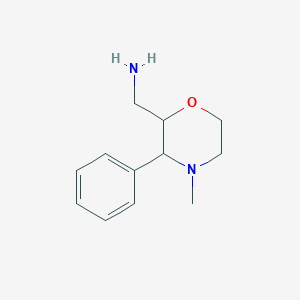
![3-(5-Chloro-6-fluoro-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13476477.png)
![(R)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-3-(2-methoxy-phenyl)-propionic acid](/img/structure/B13476480.png)
![6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-4-carboxylic acid](/img/structure/B13476487.png)
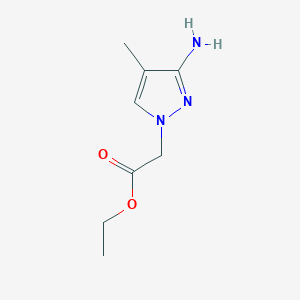
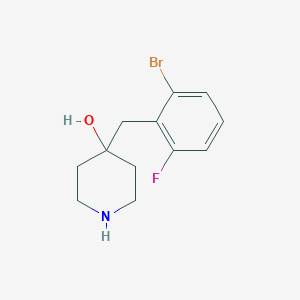
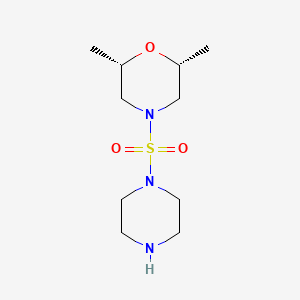
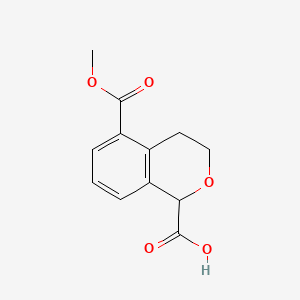
![[(1R,5S,7s)-3-oxabicyclo[3.3.1]nonan-7-yl]methanol](/img/structure/B13476540.png)
![3-Bromo-5-chloro-6-methoxypyrazolo[1,5-a]pyrimidine](/img/structure/B13476542.png)
